molecular formula C19H20F2N2O3S B6571490 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-02-6

3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571490
CAS No.: 946282-02-6
M. Wt: 394.4 g/mol
InChI Key: QYGXGMGFRUYZNY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound with significant potential in various research and industrial applications. This compound is known for its unique structural attributes, combining the properties of both fluorinated aromatic systems and sulfonyl-substituted alicyclic amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves the following steps:

  • Formation of the Tetrahydroquinoline Core: Starting from 2-aminoacetophenone, a Pictet-Spengler reaction with propionaldehyde forms the 1,2,3,4-tetrahydroquinoline structure.

  • Fluorination: The addition of fluorine atoms at the 3 and 4 positions on the benzene ring is achieved using electrophilic fluorination reagents like Selectfluor.

  • Coupling: The final step involves coupling the fluorinated benzene ring with the sulfonylated tetrahydroquinoline core using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods: For industrial-scale production, optimizing the reaction conditions for yield and purity is crucial. This typically involves:

  • Utilizing continuous flow reactors to enhance reaction efficiency.

  • Conducting reactions at elevated temperatures and pressures to accelerate kinetics.

  • Implementing advanced purification techniques like chromatography and crystallization.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the sulfonyl group can yield the corresponding thiol or sulfide.

  • Substitution: Nucleophilic substitution at the fluorine positions is feasible, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Reactions with nucleophiles such as amines or thiols can occur under basic conditions.

Major Products: The major products formed include sulfoxide, sulfone, thiol, and substituted aromatic derivatives.

Chemistry:

  • Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

  • Fluorination Studies: Helps in studying the effects of fluorine substitution on aromatic systems.

Biology:

  • Enzyme Inhibition: Potential inhibitor of various enzymes due to its structural similarity to biologically active compounds.

Medicine:

  • Drug Development: Investigated as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Industry:

  • Material Science: Used in the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as:

  • Enzyme Inhibition: The sulfonyl group mimics the natural substrate of certain enzymes, leading to competitive inhibition.

  • Binding Affinity: The fluorinated aromatic system enhances binding affinity to biological targets through increased hydrophobic interactions and hydrogen bonding.

Molecular Targets and Pathways:

  • Enzymes: Cyclooxygenase (COX) enzymes are a common target.

  • Pathways: Inhibition of the COX pathway reduces the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 3,4-Dichloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: Chlorine substituted analogue with similar properties but less electronegative.

  • 3,4-Difluoro-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide: Methylsulfonyl variant with slightly different biological activity.

Uniqueness: The presence of fluorine atoms in 3,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide enhances its lipophilicity and binding affinity, making it a more potent compound compared to its analogues.

By combining unique structural features, a robust synthesis route, diverse chemical reactivity, and promising applications in various fields, this compound represents a fascinating subject for scientific exploration.

Properties

IUPAC Name

3,4-difluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-2-10-27(25,26)23-9-3-4-13-11-15(6-8-18(13)23)22-19(24)14-5-7-16(20)17(21)12-14/h5-8,11-12H,2-4,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGXGMGFRUYZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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